molecular formula C35H59NO4 B13765771 2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate CAS No. 65086-64-8

2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate

Cat. No.: B13765771
CAS No.: 65086-64-8
M. Wt: 557.8 g/mol
InChI Key: IZYDLEZURJXHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

65086-64-8

Molecular Formula

C35H59NO4

Molecular Weight

557.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H32O2.C10H19NO2.C8H8/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4;1-2-8-6-4-3-5-7-8/h2,4-15H2,1,3H3;3,5-8H2,1-2,4H3;2-7H,1H2

InChI Key

IZYDLEZURJXHIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C.C=CC1=CC=CC=C1

Related CAS

65086-64-8

Origin of Product

United States

Scientific Research Applications

2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate is used in various scientific research applications:

Comparison with Similar Compounds

2-(Diethylamino)ethyl 2-Methylprop-2-enoate

This methacrylate derivative features a tertiary amine group (diethylamino) attached to an ethyl ester backbone. It is widely used in pH-responsive polymers and drug delivery systems due to its protonatable amine group, which enables solubility changes in acidic environments .

Styrene

A simple aromatic vinyl monomer (C₆H₅-CH=CH₂), styrene is a cornerstone of polystyrene production. Its rigid benzene ring contributes to high glass transition temperatures (Tg) and structural stability in polymers.

Tridecyl 2-Methylprop-2-enoate

This long-chain methacrylate ester (C13 alkyl group) is highly hydrophobic, often employed to enhance flexibility and reduce Tg in polymers. Its applications include coatings, adhesives, and elastomers .

Comparison with Similar Compounds

2-(Diethylamino)ethyl 2-Methylprop-2-enoate

Key Similar Compounds :

  • Dimethylaminoethyl methacrylate (DMAEMA): Shares a tertiary amine group but with a methyl substituent instead of ethyl. DMAEMA exhibits lower basicity and faster polymerization rates due to reduced steric hindrance .
  • 2-Hydroxyethyl methacrylate (HEMA): Contains a hydroxyl group instead of an amine. HEMA is hydrophilic and used in hydrogels, contrasting with the pH-responsive behavior of diethylaminoethyl derivatives .

Data Table :

Property 2-(Diethylamino)ethyl Methacrylate DMAEMA HEMA
Functional Group Diethylamino Dimethylamino Hydroxyl
Solubility pH-dependent (soluble in acid) pH-dependent Water-soluble
Polymer Application Drug delivery, nanomedicine Gene carriers Hydrogels

Styrene

Key Similar Compounds :

  • α-Methylstyrene : Contains a methyl group on the vinyl carbon, reducing polymerization reactivity but improving thermal stability compared to styrene.
  • Vinyl Toluene : A methyl-substituted styrene derivative with enhanced UV resistance and lower volatility .

Data Table :

Property Styrene α-Methylstyrene Vinyl Toluene
Structure C₆H₅-CH=CH₂ C₆H₅-C(CH₃)=CH₂ CH₃-C₆H₄-CH=CH₂
Tg of Homopolymer 100°C 120°C 85°C
Reactivity High Moderate Moderate
Application Polystyrene High-heat resins Paints, coatings

Tridecyl 2-Methylprop-2-enoate

Key Similar Compounds :

  • Lauryl Methacrylate (C12) : Shorter chain length, offering intermediate hydrophobicity and higher Tg compared to tridecyl .
  • Stearyl Methacrylate (C18) : Longer chain, further reducing Tg and increasing lubricity in polymers .

Data Table :

Property Tridecyl Methacrylate Lauryl Methacrylate Stearyl Methacrylate
Alkyl Chain Length C13 C12 C18
Tg of Homopolymer -65°C -50°C -80°C
Hydrophobicity High Moderate Very High
Application Flexible coatings Latex polymers Lubricating additives

Structural and Functional Insights

  • Amine vs. Ester Reactivity: The diethylamino group in 2-(Diethylamino)ethyl methacrylate enables pH-sensitive behavior, unlike styrene’s inert aromatic ring or tridecyl methacrylate’s non-reactive alkyl chain .
  • Chain Length Effects : Longer alkyl chains (e.g., tridecyl) reduce polymer rigidity and Tg, whereas styrene’s rigid backbone increases Tg .
  • Copolymer Utility: 2-(Diethylamino)ethyl methacrylate is often copolymerized with hydrophilic monomers (e.g., PEG) for targeted drug delivery, while tridecyl methacrylate is blended with acrylates for flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.